molecular formula C12H10N2O3 B181592 N-(4-nitronaphthalen-1-yl)acetamide CAS No. 24402-72-0

N-(4-nitronaphthalen-1-yl)acetamide

Cat. No.: B181592
CAS No.: 24402-72-0
M. Wt: 230.22 g/mol
InChI Key: SKACCCDFHQZGIA-UHFFFAOYSA-N
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Description

N-(4-nitronaphthalen-1-yl)acetamide is an organic compound that belongs to the class of nitroaromatic compounds It features a naphthalene ring substituted with a nitro group at the 4-position and an acetamide group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-nitronaphthalen-1-yl)acetamide can be synthesized through a two-step process involving acetylation and nitration. The general procedure involves the reaction of 4-nitronaphthalene-1-amine with acetic anhydride under reflux conditions. The mixture is then poured into ice water to precipitate the desired product, which is filtered and washed with water to obtain a high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution reactions.

Major Products

    Reduction: The reduction of the nitro group yields N-(4-aminonaphthalen-1-yl)acetamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

N-(4-nitronaphthalen-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-nitronaphthalen-1-yl)acetamide and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The acetamide group can also participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-nitronaphthalen-1-yl)acetamide is unique due to the specific positioning of the nitro and acetamide groups, which influence its reactivity and potential applications. The presence of the nitro group enhances its electron-withdrawing properties, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

N-(4-nitronaphthalen-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-8(15)13-11-6-7-12(14(16)17)10-5-3-2-4-9(10)11/h2-7H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKACCCDFHQZGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30306380
Record name N-ACETYL-4-NITRO-1-NAPHTHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24402-72-0
Record name NSC176001
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-ACETYL-4-NITRO-1-NAPHTHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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